Entecavir Intermediate IV
Description
Structure
3D Structure
Properties
Molecular Formula |
C32H33N5O4 |
|---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
5-(2-amino-6-phenylmethoxypurin-9-yl)-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C32H33N5O4/c33-32-35-30-28(31(36-32)41-19-24-14-8-3-9-15-24)34-21-37(30)26-16-27(40-18-23-12-6-2-7-13-23)25(29(26)38)20-39-17-22-10-4-1-5-11-22/h1-15,21,25-27,29,38H,16-20H2,(H2,33,35,36) |
InChI Key |
SYPCZZWUNIHLBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N4C=NC5=C4N=C(N=C5OCC6=CC=CC=C6)N |
Origin of Product |
United States |
Stereochemical Control in Entecavir Intermediate Iv Synthesis
Asymmetric Synthesis Approaches
The creation of specific stereoisomers of Entecavir (B133710) Intermediate IV is paramount for its biological activity. Asymmetric synthesis, which favors the formation of one enantiomer or diastereomer over others, is a cornerstone of modern synthetic organic chemistry and central to the production of Entecavir.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. One notable reagent used in the synthesis of Entecavir intermediates is (-)-diisopinocampheylborane ((-)-Ipc₂BH). newdrugapprovals.orglupinepublishers.com This chiral hydroborating agent is instrumental in establishing the correct stereochemistry at key positions of the cyclopentene (B43876) ring.
In one synthetic route, the reaction of cyclopentadiene (B3395910) with benzyl (B1604629) chloromethyl ether is mediated by (-)-diisopinocampheylborane in tetrahydrofuran (B95107) (THF). lupinepublishers.commyexperiment.orgresearchgate.net Subsequent hydroxylation with hydrogen peroxide (H₂O₂) and sodium hydroxide (B78521) (NaOH) yields (1S-trans)-2-(benzyloxymethyl)-3-cyclopenten-1-ol, an important precursor for Entecavir Intermediate IV. lupinepublishers.comresearchgate.netheraldopenaccess.us This method, however, can be challenging due to the need for low temperatures (below -70 °C) to prevent the formation of unwanted isomers and the requirement of a decantation method for handling the chiral reagent. newdrugapprovals.org
Another approach involves the resolution of racemic intermediates using chiral amines. For instance, a carboxylic acid intermediate can be resolved by forming diastereomeric salts with a chiral amine, such as R,R-(-)-2-amino-1-(4-nitrophenyl)-1,3-propanediol. google.com This allows for the separation of the desired enantiomer through crystallization. google.com
In recent years, organocatalysis and metal-catalyzed reactions have emerged as powerful tools for asymmetric synthesis, offering high levels of stereocontrol. uochb.czmdpi.com These methods often provide more efficient and environmentally friendly alternatives to traditional stoichiometric reagents.
A key step in several total syntheses of Entecavir involves a Cp₂TiCl-catalyzed intramolecular radical cyclization. ub.edunih.govfigshare.com This reaction is used to form the cyclopentane (B165970) core of the molecule from an acyclic precursor. ub.edunih.govfigshare.comchemistryviews.org The process involves the reduction of Cp₂TiCl₂ to a Cp₂TiCl radical, which then reacts with an epoxide to generate a carbon radical. This radical subsequently cyclizes to form the desired five-membered ring. ub.edu The stereoselectivity of this cyclization is crucial for establishing the correct relative stereochemistry of the substituents on the cyclopentane ring.
Furthermore, a catalytic asymmetric total synthesis of Entecavir has been developed utilizing a palladium-catalyzed enyne borylative cyclization reaction. nih.gov This method constructs the highly substituted cyclopentene scaffold with excellent stereoselectivity. nih.gov The synthesis also employs a diarylprolinol organocatalyzed enantioselective cross-aldol reaction to access a key 1,3-diol enyne intermediate. nih.govresearchgate.net
| Catalytic Method | Key Reaction | Catalyst/Reagent | Significance |
| Metal-Catalyzed | Intramolecular radical cyclization | Cp₂TiCl₂/Zn or Mn | Forms the cyclopentane core from an acyclic precursor. ub.edunih.govfigshare.com |
| Metal-Catalyzed | Enyne borylative cyclization | Palladium catalyst | Constructs a highly substituted cyclopentene scaffold with high stereoselectivity. nih.gov |
| Organocatalysis | Enantioselective cross-aldol reaction | Diarylprolinol | Creates a crucial 1,3-diol enyne intermediate. nih.govresearchgate.net |
Diastereoselective Transformations
Diastereoselective reactions are critical for controlling the relative stereochemistry of multiple chiral centers within a molecule. In the synthesis of this compound, controlling both the exocyclic double bond stereochemistry and inducing stereochemistry at remote centers are significant challenges.
The exocyclic methylene (B1212753) group is a key structural feature of Entecavir, contributing to its potent antiviral activity. nih.gov Its introduction and the control of its geometry are therefore critical aspects of the synthesis.
One method to introduce the exocyclic double bond is through a Nysted methylenation of a ketone precursor. uga.edu Another approach involves an elimination reaction from an ammonium (B1175870) salt intermediate, which can yield the desired exocyclic double bond with high efficiency. organicchemistry.eu The stereochemistry of the double bond (E/Z isomerism) can be influenced by the reaction conditions and the nature of the protecting groups on the cyclopentane ring. nih.gov For instance, in the synthesis of fluorinated analogues of Entecavir, the choice of silyl (B83357) protecting group (TBS vs. TIPS) on a precursor influenced the diastereoselectivity of a radical cyclization, which in turn affected the stereochemical outcome of the exocyclic double bond. nih.gov
Inducing stereochemistry at a position remote from an existing chiral center is a formidable challenge in organic synthesis. In the context of this compound, the stereochemistry of the substituents on the cyclopentane ring can influence the stereochemical outcome of reactions at other positions.
For example, in a radical-mediated 5-exo-dig cyclization used to construct the methylenecyclopentene unit, the stereochemical outcome at the 4-position was found to be influenced by the steric bulk of a trityloxymethyl group and a cyclic acetonide. nih.gov This demonstrates that existing stereocenters can effectively control the formation of new stereocenters, even at a distance, through steric interactions that favor specific transition states. nih.gov
Resolution Techniques for Chiral Intermediates
While asymmetric synthesis aims to produce a single stereoisomer, resolution techniques are often necessary to separate mixtures of enantiomers or diastereomers that may form.
A common method for resolving chiral intermediates in the synthesis of Entecavir is through the formation of diastereomeric salts. google.com A racemic carboxylic acid intermediate, for instance, can be treated with a chiral amine to form a mixture of diastereomeric salts. google.com These salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com
Another approach is enzymatic resolution. Lipases, for example, can be used for the kinetic resolution of racemic alcohols or esters. In one synthesis of Entecavir, a lipase-mediated kinetic resolution of a racemic cyclopentenone derivative was a key step in achieving a highly efficient synthesis. rsc.org Biocatalytic methods, such as the use of baker's yeast for the stereoselective reduction of a bicyclic ketone, have also been employed to access chiral building blocks for Entecavir synthesis. rsc.org
The purification of intermediates is also a critical step. A p-nitrobenzoyl ester of a key intermediate was found to be crystalline, allowing for its purification by crystallization and avoiding the need for chromatographic purification of earlier oily intermediates. ub.edu
| Resolution/Purification Technique | Intermediate Type | Reagent/Method | Outcome |
| Diastereomeric Salt Formation | Racemic carboxylic acid | Chiral amine (e.g., R,R-(-)-2-amino-1-(4-nitrophenyl)-1,3-propanediol) | Separation of diastereomeric salts by crystallization. google.com |
| Crystallization | p-nitrobenzoyl ester intermediate | Crystallization | Purification of a key crystalline intermediate, avoiding chromatography of oily precursors. ub.edu |
| Enzymatic Resolution | Racemic cyclopentenone | Lipase | Highly efficient kinetic resolution. rsc.org |
| Biocatalytic Reduction | Bicyclic ketone | Baker's yeast | Stereoselective reduction to a chiral alcohol. rsc.org |
Impact of Stereochemistry on Intermediate Purity and Subsequent Reactivity
The synthesis of entecavir involves the construction of a carbocyclic nucleoside analogue with specific stereocenters. organicchemistry.eu The precise control of these stereocenters is paramount, as even minor deviations can lead to the formation of diastereomers, which are often difficult to separate and can compromise the purity of the final product. nih.gov
One of the key challenges in entecavir synthesis is the diastereoselective construction of the methylenecyclopentane (B75326) skeleton. acs.org Radical-mediated cyclization reactions are frequently employed for this purpose. acs.orgresearchgate.net The choice of protecting groups on precursor molecules has been shown to significantly influence the diastereoselectivity of these reactions. For instance, in the radical reaction of a TBS-protected precursor, the (Z)-anti-isomer was the major product. In contrast, a TIPS-protected precursor yielded the (E)-anti-isomer, highlighting the profound impact of steric hindrance on the stereochemical outcome. acs.org
The diastereomeric ratio of intermediates can have a cascading effect on the efficiency of subsequent reactions. For example, in the synthesis of fluorinated entecavir analogues, the sulfur-extrusive stannylation of an anti-isomer intermediate resulted in a mixture of geometric isomers. However, when a benzoyl-protected intermediate was used, the stannylation proceeded with retention of configuration, underscoring the importance of stereochemistry in dictating reaction pathways. nih.gov
The purity of intermediates is often assessed using chiral high-performance liquid chromatography (HPLC). researchgate.net This analytical technique is capable of separating enantiomers and diastereomers, providing crucial information on the stereochemical purity of the synthesized intermediates. researchgate.net For example, a chiral HPLC method using a CHIRALPAK AD-H column has been developed for the separation of entecavir optical isomers. researchgate.net
The following table summarizes the impact of different protecting groups on the diastereoselectivity of a radical cyclization reaction in the synthesis of entecavir analogues. acs.org
| Protecting Group | Precursor | Major Product | Diastereomeric Ratio (anti:syn) |
| TBS | Selenide 6 | (Z)-anti-12 | 3.0:1 to 6.4:1 |
| TIPS | Selenide 15 | (E)-anti-12 | Not specified |
Table 1: Influence of Protecting Groups on Diastereoselectivity acs.org
The stereochemical configuration of intermediates not only affects their ease of purification but also their reactivity in subsequent steps. For instance, the stereochemistry at the 4'-position of the cyclopentyl ring can influence the molecule's conformation and, consequently, its ability to interact with reagents and catalysts. In some synthetic routes, the desired stereochemistry is established early on, and subsequent reactions are designed to proceed with high stereocontrol to maintain the integrity of the chiral centers. thieme-connect.com
Reaction Mechanisms and Theoretical Investigations
Mechanistic Pathways of Key Transformations
The construction of the cyclopentane (B165970) framework of Entecavir (B133710) intermediates often involves sophisticated chemical transformations, including radical additions, epoxide cyclizations, and ring-opening dynamics. These reactions are designed to establish the correct relative and absolute stereochemistry of the final molecule.
Radical Additions and Cyclizations: A prominent strategy for forming the five-membered ring is through intramolecular radical cyclization. researchgate.netorganicchemistry.eu In one approach, a radical is generated from an acyclic precursor containing an epoxide. thieme-connect.comub.edu This is often mediated by a titanocene(III) species, like that generated from titanocene (B72419) dichloride (Cp2TiCl2) and a metallic reductant such as manganese or zinc. thieme-connect.comub.edu The Ti(III) reagent opens the epoxide to form a β-alkoxy carbon radical. ub.edu This radical then undergoes a 5-exo-dig cyclization by attacking a suitably positioned alkyne or alkene moiety within the same molecule. researchgate.netub.edu The stereochemical course of this cyclization can be directed by existing stereocenters in the acyclic chain, often rationalized by a transition state that minimizes steric interactions. nih.gov For example, a proposed cyclic transition state for the cyclization of an epoxide to an alkyne shows how the substituents arrange to favor the desired diastereomer. ub.edu
Epoxide Cyclization and Ring-Opening: Epoxides are versatile intermediates in Entecavir synthesis, not only as radical precursors but also as electrophilic sites for nucleophilic attack. organicchemistry.euacs.org The stereoselective epoxidation of a cyclopentene (B43876) precursor, for instance using a directed epoxidation, sets up a key stereocenter. acs.org The subsequent ring-opening of this epoxide by a nucleophile, such as a protected guanine (B1146940) derivative, is a critical step for introducing the purine (B94841) base. organicchemistry.eugoogle.com The regioselectivity of this opening is paramount and is typically controlled to occur at the less sterically hindered carbon, a principle that has been successfully applied in multiple synthetic routes. organicchemistry.euresearchgate.net
Furthermore, epoxide isomerization, promoted by reagents like diethylaluminum 2,2,6,6-tetramethylpiperidide (DATMP), can be used to form the exocyclic methylene (B1212753) group characteristic of Entecavir. researchgate.net
Computational Chemistry and Molecular Modeling Studies of Intermediates
Computational chemistry provides profound insights into the reaction mechanisms and intermediate stability in Entecavir synthesis. plos.orgnih.gov Molecular modeling, particularly using homology models based on known reverse transcriptase (RT) structures like that of HIV RT, has been instrumental in understanding how Entecavir and its triphosphate form interact with the HBV polymerase active site. plos.orgasm.org
These models have revealed a specific hydrophobic pocket that accommodates the exocyclic methylene group of Entecavir, contributing to its high potency. asm.orgnih.gov Computational studies have also been used to rationalize the mechanisms of drug resistance. plos.orgnih.gov Modeling of mutations in the HBV polymerase, such as those at positions T184 or S202, suggests that resistance arises from steric changes or the disruption of hydrogen-bonding networks that reposition the active site loop, thereby reducing the binding affinity for Entecavir triphosphate (ETV-TP). plos.orgnih.gov
While much of the molecular modeling has focused on the final drug-target interaction, the principles are applicable to the synthesis intermediates. xiahepublishing.com DFT (Density Functional Theory) calculations can be used to:
Determine the relative energies of different conformations of cyclopentane intermediates.
Calculate activation barriers for competing reaction pathways (e.g., 5-exo vs. 6-endo cyclizations).
Analyze the electronic structure of transition states to understand stereochemical outcomes.
A model of Entecavir-induced genotoxicity suggests that its triphosphate form can be incorporated into a DNA strand by host polymerases, blocking extension and leading to single-strand breaks. researchgate.net
Transition State Analysis in Stereoselective Processes
The stereospecific nature of Entecavir synthesis necessitates a deep understanding of the transition states in key stereocontrol-ling steps. Transition state analysis, often supported by computational models, helps rationalize the high diastereoselectivity observed in many reactions.
In radical cyclization reactions, the formation of the major diastereomer is explained by a chair-like transition state model where bulky substituents preferentially occupy pseudo-equatorial positions to minimize steric strain. nih.gov For the Ti(III)-mediated radical cyclization of an epoxide onto an alkyne, a proposed transition state involves the coordination of the titanocene complex, which helps to organize the acyclic chain and control the stereochemical outcome of the ring formation. ub.edu
Similarly, in diastereoselective reductions or additions to the cyclopentane ring, the facial selectivity is governed by the steric environment created by the existing substituents. For instance, the stereochemical outcome of a radical cyclization involving an epoxy acrylate (B77674) was rationalized by invoking a transition state with a hydrogen-bonded cyclic radical. researchgate.net
The table below shows results from a study on radical-mediated cyclization for synthesizing fluorinated Entecavir analogues, highlighting the influence of protecting groups on the diastereoselectivity of the reaction, which is a direct consequence of transition state energetics. nih.gov
| Precursor Protecting Group | Major Product | Diastereomeric Ratio (anti/syn) |
| TBS (tert-Butyldimethylsilyl) | (Z)-anti | 3.36 / 1 |
| TIPS (Triisopropylsilyl) | (E)-anti | Not specified, but (E) is major |
| Benzoyl | (E)-anti | (E) obtained as a sole product |
Table 1: Influence of protecting groups on the diastereoselectivity of radical cyclization in the synthesis of Entecavir analogues. Data sourced from a study on fluorinated analogues. nih.gov
Reaction Kinetics of Intermediate Formation
While detailed kinetic data for the formation of a specific intermediate like "Entecavir Intermediate IV" is not broadly published in academic literature, kinetic principles are fundamental to optimizing the synthesis. The rate of reaction for key steps, such as the Ti(III)-catalyzed radical cyclization, has been a subject of extensive optimization studies. thieme-connect.com
It was found that the reaction could be made catalytic in titanocene dichloride (e.g., 0.2 equivalents) by using a stoichiometric metallic reductant like manganese. thieme-connect.com The reproducibility and efficiency of this cyclization were further improved by additives such as trimethylsilylcollidinium chloride and Vaska's complex [IrCl(CO)(PPh3)2] in the presence of hydrogen, suggesting that these additives influence the kinetics of either the catalyst regeneration cycle or the radical reaction itself. thieme-connect.com
Enzymatic kinetic studies have been thoroughly performed on the active triphosphate form of Entecavir (ETV-TP). nih.gov These studies determined the inhibition constant (Ki) of ETV-TP for the HBV reverse transcriptase, providing a quantitative measure of its potency. nih.gov
| Compound | Ki (nM) | Km (nM) | Ki/Km |
| ETV-TP | 1.1 ± 0.3 | 200 ± 50 | 0.005 |
| LVD-TP | 23 ± 9 | 200 ± 50 | 0.115 |
| ADV-DP | 300 ± 100 | 110 ± 10 | 2.7 |
Table 2: In vitro kinetic parameters for the inhibition of HBV polymerase by various antiviral triphosphates. ETV-TP shows a significantly lower Ki and Ki/Km ratio, indicating more efficient competition with the natural substrate (dGTP). Data sourced from Lang et al. nih.gov
These enzymatic kinetics, while focused on the final biological activity, underscore the importance of molecular interactions and binding affinities that are also central to the catalytic and stereoselective steps in the chemical synthesis of the parent molecule's intermediates. nih.gov
Process Development and Scale Up of Entecavir Intermediate Iv Production
Optimization of Reaction Conditions for Industrial Viability
For a synthetic process to be viable on an industrial scale, it must be robust, scalable, and safe. acs.org The optimization of reaction conditions for producing Entecavir (B133710) intermediates focuses on maximizing yield and purity while minimizing costs and complex operations. Key areas of optimization include temperature control, solvent selection, and the precise management of reagent stoichiometry.
Temperature is a critical parameter in the synthesis of Entecavir intermediates, directly influencing reaction rates and, crucially, the formation of unwanted isomers. google.com In certain synthetic routes, extremely low temperatures of -70°C or below were historically required to prevent the generation of undesired isomers. allfordrugs.com
A pivotal step in many Entecavir syntheses is the Mitsunobu reaction, which couples the carbocyclic core with a purine (B94841) derivative. google.comgoogle.com The temperature at which this reaction is conducted has a significant impact on its outcome. For instance, one process carried out at -20°C resulted in a 63% yield and produced an oily intermediate that necessitated purification by column chromatography. google.comgoogle.com In contrast, an optimized process performs this reaction at room temperature, achieving a higher yield of approximately 70% and, significantly, yielding a crystalline product. google.comgoogle.com The control of regioselectivity—favoring the desired N9-isomer over the unwanted N7-isomer—is also influenced by the choice of substrate, with a 6-iodopurine (B1310063) derivative providing better selectivity due to steric hindrance, a factor that works in concert with temperature optimization. google.comgoogle.com
Another critical step involves the reduction of an intermediate lactone. In a scaled-up process, this reaction is cooled to below -45°C before the addition of the reducing agent, and the temperature is maintained during the addition and subsequent stirring to ensure control over the reaction. google.com
The choice of solvent is crucial for reaction efficiency, solubility of reagents, and the final physical form of the product. In the Mitsunobu reaction for an Entecavir intermediate, changing the solvent from Tetrahydrofuran (B95107) (THF) to dichloromethane (B109758) was a key part of the process optimization that led to a crystalline product instead of an oil. google.comgoogle.com This switch is a significant advantage in large-scale manufacturing, as it allows for purification by crystallization rather than chromatography. google.com
Solvent systems are also optimized for other steps. For example, toluene (B28343) is used as the solvent for the reduction of a key lactone intermediate using a DIBAL solution, which is also supplied in toluene. google.comgoogle.com In another part of the synthesis, a solvent system of methyl t-butyl ether (MTBE) and methanol (B129727) was found to be effective in resolving an incomplete epimerization issue that occurred when using methanol alone. juniperpublishers.com The hydrolysis of a halopurine intermediate to form the guanine (B1146940) moiety is preferably carried out using aqueous formic acid, where the solvent system contributes to the reaction's selectivity. googleapis.com
Precise control over the amount and addition rate of reagents is fundamental to maximizing yield and minimizing side reactions. In the reduction of the lactone intermediate M1, a solution of diisobutylaluminium hydride (DIBAL) is added, with the process specifying approximately 1.5-1.6 equivalents of the reagent. google.com The DIBAL solution is charged into the reaction vessel over a period of about half an hour while maintaining a temperature below -45°C. google.com
The choice of reagents extends to protecting groups. The use of acetaldehyde (B116499) diethyl acetal (B89532) as a hydroxyl protecting reagent is highlighted as a more cost-effective and efficient alternative to silylated reagents used in other processes. google.comgoogle.com The reaction to form the protected intermediate M1 is high-yielding and results in a crystalline solid, whereas the corresponding silyl (B83357) ether protection resulted in an oil and required a much longer reaction time. google.com For the Mitsunobu reaction, reagents such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are used in conjunction with triphenylphosphine (B44618) (TPP). google.comgoogle.com The careful management of these reagents is necessary to control the formation of side products. google.com
Crystallization and Purification Strategies for Intermediates
A significant advancement in the process development for Entecavir has been the strategic use of crystalline intermediates. google.comgoogle.com This approach allows for quality control and purification at various stages of the synthesis through crystallization, which is a highly efficient and scalable method compared to the chromatographic purification required for oily or non-crystalline intermediates. google.comgoogle.com
The design of effective crystallization protocols is essential for isolating intermediates and the final active pharmaceutical ingredient (API) with high purity. google.com These protocols typically involve dissolving the crude product in a suitable solvent or solvent system, often at an elevated temperature, followed by controlled cooling to induce the formation of crystals. google.comgoogle.com
For the purification of Entecavir itself, various solvent systems have been developed. A common procedure involves dissolving the crude product in water at temperatures ranging from 50°C to 90°C and then adding a polar co-solvent like acetone, methanol, ethanol, or a butanol/butanone mixture. google.comgoogle.com The solution is then cooled slowly to a specific temperature, causing flaky crystals to separate out, which are then filtered and dried to yield the purified product with high recovery. google.com The ability to crystallize key intermediates, such as those designated M1, M2, M5, and M6 in one synthetic route, is a major advantage, directly contributing to the industrial feasibility of the process. google.comgoogle.com
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. scielo.brresearchgate.net Different polymorphs can have different physical properties, which may affect the bioavailability and stability of the drug. google.comnih.gov Entecavir is known to exhibit crystalline polymorphism, with several crystalline forms and an amorphous form having been identified. scielo.brresearchgate.net
A key issue during the manufacturing of Entecavir monohydrate (ENT-H) is the potential for partial conversion to the anhydrous form of Entecavir (ENT-A), which is considered a polymorphic impurity. researchgate.netnih.gov This conversion can occur during manufacturing steps such as drying or granulation. nih.gov Therefore, it is vital to control and quantify the presence of ENT-A in the final drug product. nih.gov Analytical techniques such as Powder X-ray Diffractometry (PXRD) and Raman spectroscopy have been developed and validated to accurately measure the percentage of the anhydrous polymorph in the monohydrate form. nih.gov These methods are precise and accurate for quantifying the impurity, ensuring the quality and consistency of the final product. nih.gov
Process Safety and Engineering Considerations
The manufacturing of any pharmaceutical intermediate, including Entecavir Intermediate IV, requires rigorous attention to process safety and engineering to protect personnel, the environment, and the facility. The synthesis of complex molecules like Entecavir often involves hazardous reagents, energetic reactions, and potentially unstable intermediates.
Key safety considerations in the production of Entecavir intermediates include:
Hazardous Reagents: Some synthetic routes for Entecavir may employ toxic or hazardous materials. For instance, certain oxidation steps might use reagents like lead tetraacetate, which is a neurotoxin and unsuitable for industrial-scale production. google.com Other reagents, such as oxidizing agents (e.g., m-CPBA, per-acids), hydrides (e.g., DIBAL), and strong acids or bases, require specialized handling protocols, personal protective equipment (PPE), and engineered controls like fume hoods or enclosed reactors to minimize exposure. googleapis.comscbt.comsci-hub.se
Reaction Conditions: Many reactions in the synthesis pathway are conducted at extreme temperatures, such as cryogenic conditions (e.g., below -70°C) for certain stereoselective steps. google.comnewdrugapprovals.org Maintaining precise temperature control is crucial not only for product quality and yield but also for safety, as deviations could lead to runaway reactions or the formation of hazardous byproducts. Engineering controls, including robust cooling systems and automated monitoring, are essential.
Dust Explosion Hazard: The final product, Entecavir, is a powder, and many of its intermediates are also handled as solids. scbt.comheraldopenaccess.us Fine powders can form explosive mixtures with air. scbt.com Therefore, engineering controls such as dust-tight equipment, proper ventilation, grounding to prevent static discharge, and potentially explosion-proof machinery are necessary, especially during drying, milling, and powder transfer operations. scbt.com
Chemical Compatibility: The process involves numerous solvents and reagents. It is critical to avoid accidental mixing of incompatible materials. For example, oxidizing agents must be kept separate from flammable solvents or reducing agents to prevent fire or explosion. scbt.com A thorough compatibility analysis is a prerequisite for safe process design.
Waste Management: The synthesis generates various waste streams, including spent solvents and aqueous waste containing reagents and byproducts. These must be handled, treated, and disposed of in accordance with local and federal environmental regulations to prevent pollution. scbt.com
Engineering controls are the primary means of ensuring safety. These include the use of closed-system reactors, localized exhaust ventilation, and pressure-relief systems. Process safety management (PSM) programs, incorporating process hazard analysis (PHA), standard operating procedures (SOPs), and emergency planning, are fundamental to safely operating a plant producing this compound.
Batch Production and Continuous Flow Synthesis Methodologies
The production of Entecavir intermediates is predominantly carried out using batch production methods, which is the traditional approach in the pharmaceutical industry for multi-step syntheses. google.comgoogle.comsci-hub.se
Batch Production: In batch production, specific quantities of raw materials are loaded into a reactor, and the synthesis proceeds through a sequence of operations (heating, cooling, reacting, distilling, crystallizing, filtering) over a defined period. google.com Each step is completed before the next one begins, and the intermediate product is often isolated and purified before proceeding. The patent literature for Entecavir synthesis frequently describes procedures that are characteristic of batch processing, such as charging a reactor with reactants and solvents, stirring for a set time at a specific temperature, followed by work-up and isolation. google.comgoogle.com
This methodology is well-suited for producing moderate quantities of material and offers flexibility in changing production schedules or products. For Entecavir intermediates, batch processes have been successfully scaled to produce kilogram quantities for pilot production and commercial supply. sci-hub.seheraldopenaccess.us
Continuous Flow Synthesis: Continuous flow synthesis represents a more modern approach to chemical manufacturing. In this methodology, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs. The product is collected continuously at the output. While specific examples of continuous flow synthesis for this compound are not widely published, this methodology offers several potential advantages over batch processing that are relevant to its synthesis.
Potential benefits include:
Enhanced Safety: Flow reactors have a very small volume at any given time, which significantly reduces the risk associated with highly energetic or hazardous reactions. This would be particularly beneficial for steps involving strong oxidizing agents or pyrophoric reagents.
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for much more efficient heating and cooling. This enables precise temperature control, which can improve reaction selectivity and prevent the formation of impurities or dangerous byproducts in exothermic or cryogenic reactions.
Improved Consistency and Quality: The steady-state operation of a flow system can lead to more consistent product quality and higher yields compared to the inherent variability of batch processes.
Scalability: Scaling up a continuous process often involves running the system for a longer duration ("scaling out") rather than building larger, more expensive reactors, which can be a more efficient scale-up strategy.
The synthesis of certain antiviral agents and their intermediates has been explored using continuous flow methodologies, demonstrating the viability of this approach for complex pharmaceutical molecules. colab.wsrsc.org Individual steps in the Entecavir synthesis, such as oxidations, reductions, or crystallizations, could potentially be translated from batch to continuous flow to leverage these advantages.
Table 2: Comparison of Batch and Continuous Flow Methodologies
| Aspect | Batch Production | Continuous Flow Synthesis |
| Scale of Operation | Well-suited for small to large volumes. Scaling up requires larger equipment. | Ideal for on-demand production. Scaling up is often achieved by extending run time or parallelization. |
| Process Control | Parameters like temperature and mixing can vary within the large reactor volume. | Precise control over reaction parameters (temperature, pressure, residence time). |
| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Inherently safer due to small reaction volumes and superior heat transfer. rsc.org |
| Heat & Mass Transfer | Can be inefficient, leading to gradients and potential side reactions. | Highly efficient, leading to better selectivity and yield. |
| Product Consistency | Potential for batch-to-batch variability. | High consistency and uniform product quality. |
| Capital Cost | High initial cost for large, versatile reactors. | Can have lower capital cost for equivalent production capacity, but may be less flexible. |
| Footprint | Requires a large manufacturing footprint for multiple large reactors. | Generally has a much smaller physical footprint. |
Impurity Profiling and Quality Control of Entecavir Intermediate Iv
Identification and Characterization of Process-Related Impurities
Process-related impurities in Entecavir (B133710) Intermediate IV are chemical substances that are formed or introduced during the synthesis and purification steps. These impurities can originate from various sources, including starting materials, reagents, solvents, by-products from side reactions, and degradation of the intermediate itself. veeprho.com
Impurities present in the starting materials used for the synthesis of Entecavir Intermediate IV can be carried through the synthetic steps and appear as impurities in the final intermediate. For instance, if the initial cyclopentane-based precursor contains structural analogs or stereoisomers, these may persist and contaminate the intermediate. The quality of reagents, solvents, and catalysts also plays a significant role, as contaminants within these materials can be incorporated into the intermediate's structure or remain as residual impurities.
The synthesis of a complex molecule like this compound involves multiple chemical transformations. During these reactions, unintended side reactions can occur, leading to the formation of by-products. These can include products of incomplete reactions, over-reactions, isomerizations, or rearrangements. For example, in steps involving the creation of the exocyclic double bond on the cyclopentyl ring, positional isomers could potentially form. Similarly, reactions involving protecting groups may not go to completion, leaving partially protected or deprotected impurities.
Table 1: Potential By-Products in the Synthesis of this compound
| Impurity Type | Potential Origin |
|---|---|
| Isomeric Impurities | Incomplete isomerization or side reactions during the formation of the exocyclic methylene (B1212753) group. |
| Over-reaction Products | Reactions proceeding beyond the desired endpoint, potentially leading to additional functionalization. |
| Incomplete Reaction Products | Unreacted starting materials or intermediates from previous steps carried forward. |
This compound, like many complex organic molecules, can be susceptible to degradation under certain conditions encountered during synthesis, purification, or storage. Degradation can be induced by factors such as exposure to high temperatures, light, oxygen, or non-optimal pH conditions. veeprho.com While the final Entecavir drug is stable under hydrolytic and mild acidic conditions, it shows sensitivity to oxidative stress, such as exposure to hydrogen peroxide. juniperpublishers.com It is plausible that Intermediate IV exhibits similar sensitivities. Potential degradation pathways could include oxidation of the purine (B94841) ring or cleavage of protecting groups, leading to the formation of impurities like 8-Hydroxy Entecavir. acanthusresearch.com
Entecavir has three chiral centers on the cyclopentyl ring, leading to the possibility of eight stereoisomers. The desired isomer is the (1S, 3R, 4S) configuration. juniperpublishers.comresearchgate.net Stereoisomeric impurities, including diastereomers and enantiomers, are among the most critical impurities to control because they can have different pharmacological and toxicological profiles. These impurities can arise from a lack of stereocontrol in the synthetic reactions or from the use of starting materials with inadequate chiral purity. Several stereoisomeric impurities of Entecavir have been identified, which could also be present at the intermediate stage.
Table 2: Known Stereoisomeric Impurities Related to Entecavir
| Impurity Name | CAS Number | Type |
|---|---|---|
| Entecavir 1-epimer ((1R,3R,4S) Diastereomer) | 1367369-78-5 | Diastereomer |
| 3-Epi-Entecavir (Entecavir 3-epimer) | 1367369-77-4 | Diastereomer |
| 4-Epimer Entecavir (Entecavir 4-epimer) | 1367369-80-9 | Diastereomer |
The detection and quantification of these chiral impurities are challenging due to their identical mass and similar physical properties to the desired intermediate. Specialized analytical techniques are required for their separation and control. nih.govresearchgate.net
Strategies for Impurity Mitigation and Removal
Controlling impurities in this compound requires a multi-faceted approach that begins with the careful selection of raw materials and extends through process optimization and final purification.
Raw Material Control: Sourcing high-purity starting materials and reagents is the first line of defense against starting material-derived impurities.
Process Optimization: The parameters of each synthetic step must be precisely controlled. This includes temperature, pressure, reaction time, and the stoichiometry of reactants and catalysts to minimize the formation of by-products and degradation products.
Purification Techniques: Robust purification methods are essential for removing impurities that are formed. Crystallization is a common and effective method for purifying solid intermediates and can be highly selective for the desired stereoisomer. Chromatographic techniques, such as column chromatography, are also extensively used to separate the intermediate from structurally similar impurities.
Analytical Method Development for Intermediate Purity Assessment
To ensure the quality of this compound, sensitive and specific analytical methods are required to detect and quantify any impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. juniperpublishers.comjbiochemtech.comresearchgate.net
A typical Reversed-Phase HPLC (RP-HPLC) method for the purity assessment of Entecavir and its intermediates involves a C18 stationary phase. juniperpublishers.comresearchgate.net The mobile phase is often a combination of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile, delivered in either an isocratic or gradient mode. juniperpublishers.comjbiochemtech.com Detection is commonly performed using a UV detector, as the purine chromophore in the molecule absorbs strongly around 254 nm. juniperpublishers.comresearchgate.net
These analytical methods must be validated according to International Council for Harmonisation (ICH) guidelines to ensure they are accurate, precise, specific, linear, and robust. A well-developed method can achieve high sensitivity, capable of detecting and quantifying impurities at levels below 0.01%. juniperpublishers.comresearchgate.net For stereoisomeric impurities, specialized chiral HPLC columns or advanced techniques like mass spectrometry-based kinetic methods may be employed for effective separation and quantification. nih.govresearchgate.net
Table 3: Typical Parameters for HPLC Analysis of this compound
| Parameter | Typical Specification | Reference |
|---|---|---|
| Column | C18 (e.g., 150 x 4.6 mm, 3.5 µm) | juniperpublishers.comresearchgate.net |
| Mobile Phase | Methanol:Water or Acetonitrile:Buffer | juniperpublishers.comjbiochemtech.com |
| Detection | UV at 254 nm | juniperpublishers.comresearchgate.net |
| Flow Rate | 1.0 mL/min | juniperpublishers.com |
| Resolution | > 2.0 between the main peak and impurities | juniperpublishers.com |
| Detection Limit | < 0.01% | juniperpublishers.comresearchgate.net |
Chromatographic Techniques (e.g., HPLC, LC-MS/MS)
Chromatographic techniques are central to the quality control of pharmaceutical intermediates, offering high-resolution separation of the main compound from its impurities. High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative analysis, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is invaluable for the identification and characterization of impurities, especially those present at trace levels.
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for determining the purity of this compound and quantifying its related substances. jbiochemtech.com The development of such a method involves a systematic optimization of chromatographic conditions to achieve adequate separation between the intermediate and all potential impurities.
Key aspects of a typical RP-HPLC method include:
Stationary Phase: A C18 column is frequently used for the separation of Entecavir and its related compounds due to its versatility and ability to resolve compounds of varying polarity. juniperpublishers.comresearchgate.net Column dimensions, particle size, and pore size are selected to optimize efficiency and resolution.
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol). jbiochemtech.comnih.gov The pH of the buffer and the gradient or isocratic elution profile are critical parameters that are adjusted to achieve the desired separation.
Detection: Ultraviolet (UV) detection is commonly employed, with the wavelength set to the absorbance maximum of the intermediate and its impurities (e.g., around 254 nm for Entecavir-related structures) to ensure high sensitivity. juniperpublishers.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it a powerful tool for impurity identification. It is particularly useful for characterizing unknown impurities observed during HPLC analysis or from forced degradation studies. nih.gov This technique allows for the determination of the molecular weight of an impurity and provides structural information through the analysis of its fragmentation patterns. nih.govresearchgate.net For complex stereoisomeric impurities, specialized mass spectrometry-based kinetic methods can be employed for both qualitative and quantitative analysis without the need for chiral chromatography. noaticbiopharm.com
Below is an interactive table summarizing potential impurities in this compound and the typical chromatographic methods used for their control.
| Impurity Type | Potential Source | Typical Analytical Technique | Purpose |
| Starting Materials | Incomplete reaction | HPLC-UV | Quantitative analysis |
| Reagents/Catalysts | Carryover from synthesis | HPLC-UV, IC | Quantitative analysis |
| By-products | Side reactions | HPLC-UV, LC-MS/MS | Quantification & Identification |
| Isomeric Impurities | Non-specific reactions | Chiral HPLC, LC-MS | Separation & Quantification |
| Degradation Products | Instability of intermediate | HPLC-UV, LC-MS/MS | Identification & Quantification |
Spectroscopic Techniques (e.g., NMR Spectroscopy, Mass Spectrometry)
Spectroscopic techniques are indispensable for the definitive structural elucidation of the intermediate itself and any unknown impurities detected during chromatographic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful analytical tools for the unambiguous identification of organic compounds. 1H NMR and 13C NMR provide detailed information about the molecular structure of this compound, confirming its identity and stereochemistry. It is also used to characterize the structure of isolated impurities, providing critical information that is not available from other techniques. While direct NMR analysis of impurities in a sample mixture is challenging due to low concentrations, it is the gold standard for characterizing isolated impurity reference standards.
Mass Spectrometry (MS)
As mentioned, MS, particularly when coupled with LC, is crucial for impurity profiling. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of an impurity. researchgate.net Fragmentation analysis (MS/MS) helps to piece together the structure of the molecule. nih.gov For instance, forced degradation studies on Entecavir have utilized LC-MS/MS to propose fragmentation pathways and characterize the resulting degradation products, a methodology directly applicable to its intermediates. nih.gov
Validation of Analytical Methods for Intermediate Analysis
To ensure that an analytical method is suitable for its intended purpose, it must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline. ich.orgeuropa.eu The validation process provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of this compound. amsbiopharma.comdemarcheiso17025.com
The key validation parameters for an impurity quantification method are:
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. youtube.com Specificity is demonstrated through forced degradation studies and by showing that the peaks for known impurities are well-resolved from the main intermediate peak and from each other. ich.org
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. youtube.com Linearity for an impurity is typically established over a range from the reporting threshold to 120% of the specification limit.
Accuracy: The closeness of the test results to the true value. It is determined by spiking the sample matrix with known quantities of the impurity at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit) and calculating the percent recovery. youtube.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). youtube.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy. acanthusresearch.com These are crucial for ensuring that trace-level impurities can be reliably controlled.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage. youtube.com
The following interactive table provides illustrative acceptance criteria for the validation of an HPLC method for impurity quantification in this compound.
| Validation Parameter | Illustrative Acceptance Criteria |
| Specificity | No interference at the retention time of the main peak and known impurities. Resolution > 2.0 between adjacent peaks. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery between 90.0% and 110.0% for impurities. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 5.0% |
| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 10.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10; RSD ≤ 10.0% at the LOQ concentration. |
| Robustness | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
Future Research Directions in Entecavir Intermediate Iv Chemistry
Novel Catalytic Systems for Enhanced Selectivity and Yield
One promising avenue is the use of transition metal catalysis. A recently developed strategy involves a Palladium-catalyzed enyne borylative cyclization reaction, which has demonstrated exceptional stereoselectivity in constructing the highly substituted cyclopentene (B43876) scaffold of Entecavir (B133710). nih.gov Further research could optimize this Pd-based system by exploring various ligands and reaction conditions to maximize the yield of Entecavir Intermediate IV. Additionally, other transition metals have shown potential; for instance, iridium and manganese catalysts have been employed in certain synthetic routes for Entecavir, suggesting that a broader exploration of metal-ligand combinations could yield even more effective catalytic systems. organicchemistry.eu
Organocatalysis represents another key area of investigation. The use of diarylprolinol organocatalysts has been effective in early stages of the synthesis, specifically for enantioselective cross-aldol reactions to establish crucial stereocenters. nih.gov Future work could focus on designing new organocatalysts that can control the stereochemistry at multiple points in the synthesis of Intermediate IV, potentially reducing the number of synthetic steps.
Table 1: Comparison of Catalytic Strategies for Entecavir Core Synthesis
| Catalytic System | Key Transformation | Potential Advantages for Intermediate IV Synthesis | Research Focus |
|---|---|---|---|
| Palladium-Catalysis | Enyne borylative cyclization | High stereoselectivity in forming the cyclopentene core. nih.gov | Ligand optimization, improving catalyst turnover and yield. |
| Iridium/Manganese-Catalysis | Cycloaddition/Optimization | Potential for alternative reaction pathways. organicchemistry.eu | Exploring catalyst scope and application to specific intermediates. |
| Organocatalysis (Diarylprolinol) | Enantioselective cross-aldol reaction | Establishes early-stage stereocenters with high precision. nih.gov | Designing catalysts for multi-stereocenter control in a single step. |
Enhanced selectivity from these novel catalysts would directly translate to higher yields of the desired diastereomer of this compound, simplifying downstream purification processes and making the entire synthesis more economically viable.
Sustainable Synthesis and Green Chemistry Innovations for Intermediate Production
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. dcatvci.org The synthesis of complex molecules like Entecavir intermediates traditionally involves significant use of organic solvents, multi-step processes, and substantial water usage, resulting in a high process mass intensity (PMI). dcatvci.org Future research is aimed at developing more sustainable and greener synthetic routes for this compound.
Key principles of green chemistry applicable to this goal include waste prevention, maximizing atom economy, and the use of safer solvents and reaction conditions. dcatvci.org Researchers are exploring the replacement of hazardous or halogenated solvents with greener alternatives, such as bio-based solvents or even water, where feasible. Furthermore, running reactions at ambient temperature and pressure can significantly reduce energy consumption. jocpr.com
A major focus is on improving process efficiency to reduce waste. This can be achieved by designing shorter, more convergent synthetic routes. For example, Boehringer Ingelheim was recognized for developing an eco-friendly manufacturing process for a different pharmaceutical intermediate that improved the yield nearly five-fold, reduced organic solvent use by 99%, and cut water usage by 76%. dcatvci.org Similar innovations could be applied to the production of this compound. This includes the adoption of continuous flow processing, which can improve reaction control, reduce waste, and allow for more efficient use of consumables like filters. dcatvci.orgnih.gov
Table 2: Green Chemistry Approaches for this compound Production
| Green Chemistry Principle | Application in Synthesis | Potential Impact |
|---|---|---|
| Waste Prevention | Develop shorter synthetic routes; utilize continuous flow processing. dcatvci.org | Lower Process Mass Intensity (PMI); reduced material cost. |
| Safer Solvents | Replace halogenated solvents with bio-based alternatives or water. dcatvci.org | Reduced environmental toxicity and worker exposure. |
| Energy Efficiency | Design reactions that proceed at ambient temperature and pressure. jocpr.com | Lower energy consumption and associated carbon emissions. |
| Renewable Feedstocks | Utilize starting materials from renewable sources like agricultural products. jocpr.com | Reduced reliance on depletable fossil fuels. |
By integrating these green chemistry innovations, the production of this compound can become not only more efficient but also significantly more environmentally sustainable.
Exploring Alternative Protecting Group Strategies
Future research will focus on exploring more efficient protecting group strategies. A key concept is the use of orthogonal protecting groups, which can be removed under very specific and mild conditions without affecting other protecting groups in the molecule. jocpr.com This allows for selective deprotection and functionalization, providing greater control and flexibility in the synthetic route. For instance, a TBDMS ether can often be removed under conditions that leave acetate (B1210297) and benzyl (B1604629) groups intact. jocpr.com
Another area of investigation is the development of "protecting-group-free" synthesis. This ambitious goal involves designing synthetic pathways that obviate the need for protecting groups altogether by carefully controlling the reactivity of different functional groups through catalyst and reagent selection. While challenging for a complex molecule like this compound, success in this area would dramatically shorten the synthesis and improve its efficiency. Research into novel silyl (B83357) protecting groups that can be introduced and removed more easily or that offer enhanced stability could also streamline the production process. patsnap.comgoogle.com
Table 3: Protecting Groups in Entecavir Synthesis and Future Alternatives
| Protecting Group Type | Examples Used in Synthesis | Drawbacks | Future Research Direction |
|---|---|---|---|
| Silyl Ethers | TBS, TIPS researchgate.netnih.gov | Can require specific, sometimes harsh, deprotection reagents (e.g., TBAF). researchgate.net | Development of novel silyl groups with milder removal conditions; orthogonal silyl ethers. |
| Alkoxy/Acetal (B89532) | Acetonide, tert-butyl organicchemistry.eu | Acidic deprotection can affect other sensitive groups. organicchemistry.eu | Exploring acetals that can be cleaved under neutral or basic conditions. |
| Benzyl Ethers | Benzyl (Bn) researchgate.net | Often requires harsh reductive cleavage (e.g., Birch reduction). researchgate.net | Catalytic transfer hydrogenolysis for milder debenzylation. |
Ultimately, the goal is to minimize the number of protection-deprotection steps, thereby creating a more elegant, efficient, and cost-effective synthesis for this compound. organicchemistry.eu
Advanced Analytical Techniques for Real-Time Process Monitoring
The efficient and controlled synthesis of this compound requires a deep understanding of reaction kinetics, intermediate formation, and impurity profiles. Traditional batch processing often relies on offline analysis, which can lead to delays in process adjustments and potential batch failures. The integration of Process Analytical Technology (PAT) offers a solution by enabling real-time, in-line monitoring of critical process parameters. nih.gov
Future research will focus on implementing a suite of complementary PAT tools for the multistep synthesis of this compound. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV/Vis) spectroscopy, and Infrared (IR) spectroscopy can be integrated directly into a continuous flow reactor setup. nih.gov These tools provide real-time data on the concentration of reactants, products, intermediates, and impurities, allowing for immediate process optimization and control. nih.gov For example, NMR could monitor the initial nitration step in a synthesis, while UV/Vis could track a subsequent hydrolysis reaction. nih.gov
Advanced data analysis models, including machine learning and deep learning algorithms, can be developed to interpret the complex data generated by these PAT tools. nih.gov This would allow for the quantification of multiple process components simultaneously, providing a comprehensive understanding of the reaction as it happens. In addition to spectroscopic methods, chromatographic techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) and Reversed-Phase Liquid Chromatography (RP-LC) can be used for at-line or online analysis to provide detailed separation and quantification of diastereomeric impurities, ensuring the final intermediate meets stringent purity requirements. nih.govjuniperpublishers.com This data-driven approach represents a significant step forward in ensuring the robust and consistent production of high-quality this compound. nih.gov
Q & A
Q. What analytical methods are recommended for quantifying Entecavir Intermediate IV in experimental settings?
A validated reverse-phase HPLC method is commonly employed, with a linear range of 5–100 µg/mL (R² ≥ 0.9999) and mobile phases optimized for separation efficiency. Ensure column stability (e.g., C18 columns) and validate parameters like precision, accuracy, and limits of detection using spiked samples . For solubility studies, partition coefficients (logP) should be measured across pH gradients to assess physicochemical stability .
Q. How do researchers design preclinical studies to evaluate this compound’s antiviral efficacy?
Use in vitro models (e.g., HBV-infected HepG2 cells) to measure viral load suppression via quantitative PCR. For in vivo studies, employ murine models with humanized livers, monitoring HBV-DNA reduction over 12–24 weeks. Include control groups receiving placebo or comparator drugs (e.g., tenofovir) and standardize dosing based on pharmacokinetic profiles .
Q. What factors influence this compound’s bioavailability in formulation studies?
Key factors include pH-dependent solubility (optimal at pH 6–7), excipient compatibility (avoid surfactants that degrade the compound), and particle size reduction via micronization. Preformulation studies should assess stability under accelerated conditions (40°C/75% RH) to identify degradation pathways .
Advanced Research Questions
Q. How should researchers address contradictory data on Entecavir’s genotoxic potential in preclinical studies?
Use DNA-repair-deficient cell lines (e.g., DT40 clones) to isolate genotoxic mechanisms. Compare results across multiple assays: comet assays for DNA damage, Ames tests for mutagenicity, and micronucleus assays for chromosomal aberrations. Reconcile discrepancies by analyzing dose-response curves and exposure durations, referencing studies like those in .
Q. What statistical approaches resolve confounding variables in clinical studies linking hepatic steatosis to Entecavir treatment failure?
Apply multivariate logistic regression to adjust for covariates (e.g., waist circumference, serum triglycerides). Stratify cohorts by steatosis severity (graded via ultrasound or biopsy) and use time-to-event analysis (Cox proportional hazards models) to evaluate HBV-DNA clearance rates. Sensitivity analyses (e.g., censoring follow-up at 3/5 years) can validate robustness .
Q. How can researchers optimize experimental designs to investigate Entecavir resistance mechanisms?
Combine in vitro serial passaging (under suboptimal drug pressure) with next-gen sequencing to identify resistance mutations (e.g., rtT184A/S mutations in HBV polymerase). Validate findings using site-directed mutagenesis and phenotypic resistance assays. Cross-reference clinical cohort data to assess mutation prevalence and clinical relevance .
Methodological Guidance
Q. What protocols ensure reproducibility in this compound synthesis and characterization?
Document reaction conditions (temperature, catalysts, purification steps) and validate intermediates via NMR, FTIR, and mass spectrometry. Publish raw chromatographic data (retention times, peak purity) and share compound libraries via repositories like PubChem to enable replication .
Q. How should researchers design longitudinal studies to evaluate Entecavir’s long-term efficacy?
Use prospective nested case-control designs with standardized endpoints (e.g., HBV-DNA < 20 IU/mL at 96 weeks). Collect serial samples for viral load, HBeAg seroconversion, and liver function biomarkers. Address attrition bias via intention-to-treat analysis and sensitivity testing .
Q. What ethical considerations apply to clinical trials involving this compound?
Obtain informed consent detailing risks (e.g., rare renal toxicity) and benefits. Adhere to Declaration of Helsinki guidelines, ensuring equitable participant selection and data anonymization. Include independent DSMBs to monitor adverse events and trial integrity .
Data Interpretation and Reporting
Q. How should researchers contextualize findings when Entecavir monotherapy and combination therapies show comparable efficacy?
Highlight clinical relevance: While combination therapies (e.g., tenofovir + Entecavir) achieve faster viral suppression, monotherapy remains cost-effective for adherent patients. Use RMST (restricted mean survival time) analysis to quantify marginal gains and discuss trade-offs in resource-limited settings .
What frameworks assist in formulating hypothesis-driven research questions for Entecavir studies?
Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure questions. Example: “In HBeAg-positive CHB patients (P), does Entecavir dose escalation (I) compared to standard dosing (C) improve 48-week virological response (O)?” .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
